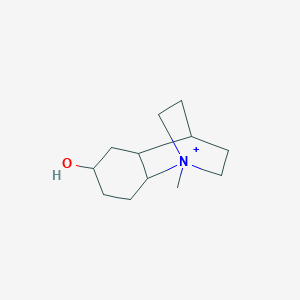
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium is a complex organic compound with a unique structure that includes a quinolinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium typically involves multiple steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the reaction of anthranilic acid derivatives . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies. These methods are designed to produce high yields of the compound while maintaining purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique structure and reactivity . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium involves its interaction with specific molecular targets. These interactions often involve the inhibition or activation of certain enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium include 6-hydroxyquinoline derivatives and 4-hydroxy-2-quinolones . These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness: What sets this compound apart is its unique quinolinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical intermediates .
Eigenschaften
Molekularformel |
C12H22NO+ |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-methyl-1-azoniatricyclo[6.2.2.02,7]dodecan-5-ol |
InChI |
InChI=1S/C12H22NO/c1-13-6-4-9(5-7-13)11-8-10(14)2-3-12(11)13/h9-12,14H,2-8H2,1H3/q+1 |
InChI-Schlüssel |
IHNCXGJYZVYTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CCC(CC1)C3C2CCC(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


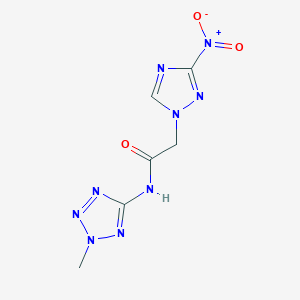
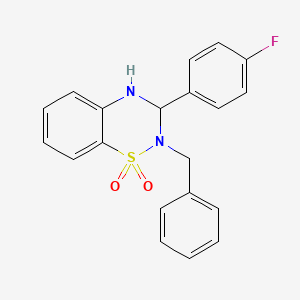
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)
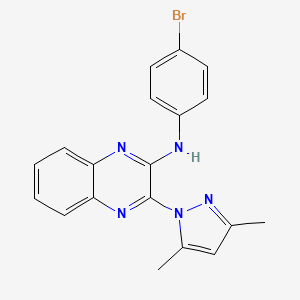
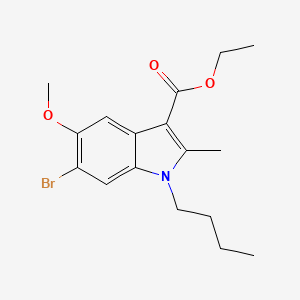
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![N~3~-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-beta-alaninamide](/img/structure/B14945850.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
